

Physical Properties of Brominated Cyclopentanes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-3-methylcyclopentane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of brominated cyclopentanes. Due to the relative obscurity of detailed experimental data for many polysubstituted and stereoisomeric forms, this guide focuses on experimentally determined values where available and notes where data is limited.

Monobromocyclopentane

Bromocyclopentane is the most well-characterized of this class of compounds. It is a colorless to light yellow liquid at standard temperature and pressure.^[1] It serves as a precursor in various chemical syntheses, including as an intermediate for surfactants, pharmaceuticals, and other organic compounds.^[2]

Physical Properties of Bromocyclopentane

A summary of the key physical properties of bromocyclopentane is presented in Table 1.

Property	Value
Molecular Formula	C ₅ H ₉ Br
Molar Mass	149.03 g/mol
Boiling Point	137-139 °C
Density	1.39 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.488
Flash Point	35-42 °C

Spectroscopic Data of Bromocyclopentane

Spectroscopic methods are essential for the structural elucidation and characterization of bromocyclopentane.

- ¹H NMR (in CDCl₃): Chemical shifts are observed at approximately 4.45 ppm (methine proton attached to bromine) and in the range of 1.65-2.12 ppm (methylene protons of the cyclopentyl ring).
- ¹³C NMR (in CDCl₃): The carbon attached to bromine shows a chemical shift, while the other carbons of the cyclopentyl ring have distinct signals.
- Infrared (IR) Spectroscopy: The spectrum shows characteristic C-H stretching and bending vibrations of the cyclopentyl ring and the C-Br stretching frequency.
- Mass Spectrometry: The mass spectrum of bromocyclopentane exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio), leading to two molecular ion peaks at m/z 148 and 150.[3][4][5][6] The fragmentation pattern is also indicative of the cyclopentyl bromide structure.[4][6]

Di- and Polybrominated Cyclopentanes

Experimental data on the physical properties of di- and polybrominated cyclopentanes, including their stereoisomers, is sparse in publicly available literature. Most of the available information is limited to molecular weight and computationally predicted properties.

Stereoisomers of 1,2-Dibromocyclopentane

1,2-dibromocyclopentane can exist as two stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the bromine atoms.

Compound	Molecular Formula	Molar Mass (g/mol)
cis-1,2-Dibromocyclopentane	$C_5H_8Br_2$	227.92
trans-1,2-Dibromocyclopentane	$C_5H_8Br_2$	227.92

The National Institute of Standards and Technology (NIST) provides a value for the enthalpy of vaporization of 1,2-dibromocyclopentane as 47.815 kJ/mol at 300 K, but does not specify the isomeric form.[\[7\]](#)

Tribromocyclopentanes

Information on tribrominated cyclopentanes is even more limited. PubChem lists 1,2,3-tribromocyclopentane with a molecular formula of $C_5H_7Br_3$ and a molecular weight of 306.82 g/mol. No experimental physical properties are readily available.

Experimental Protocols

Synthesis of Bromocyclopentane from Cyclopentanol

A common laboratory-scale synthesis of bromocyclopentane involves the reaction of cyclopentanol with hydrobromic acid or phosphorus tribromide.

Method 1: Using Hydrobromic Acid[\[8\]](#)

- Mix cyclopentanol with hydrobromic acid.
- Heat the mixture to reflux at approximately 170°C for 6-8 hours.[\[8\]](#)
- Perform steam distillation.
- Wash the collected oil layer with a 5% sodium carbonate solution.

- Dry the organic layer.
- Purify by fractional distillation, collecting the fraction at 136-139°C.[8]

Method 2: Using Phosphorus Tribromide[8]

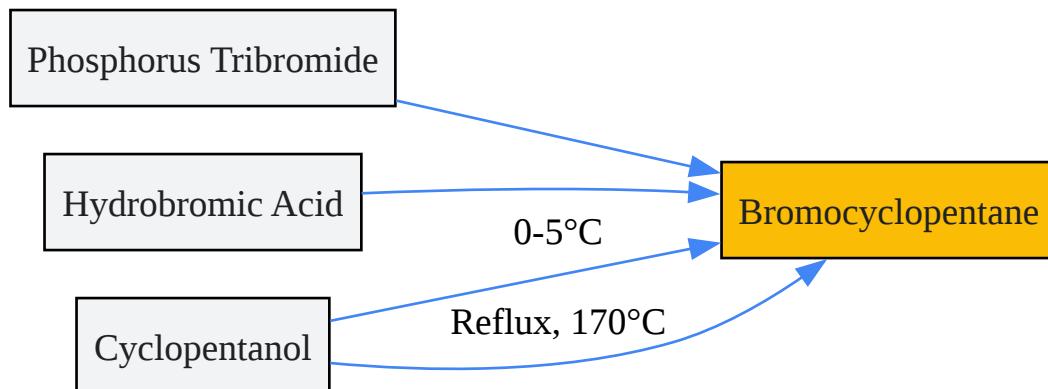
- Cool cyclopentanol to 0°C.
- Slowly add freshly distilled phosphorus tribromide, maintaining the temperature between 0-5°C.
- Stir the mixture for 2 hours and then let it stand at room temperature overnight.
- Add water and separate the layers.
- Perform steam distillation on the organic layer.
- Wash the distillate with a 10% sodium bicarbonate solution.
- Dry with anhydrous calcium chloride.
- Purify by fractional distillation, collecting the fraction between 134-141°C.[8]

Role in Drug Development and Signaling Pathways

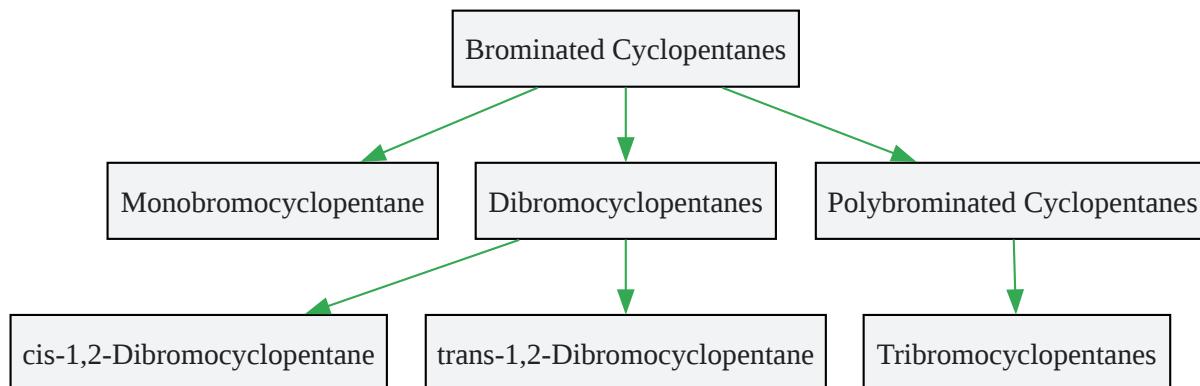
A direct role of simple brominated cyclopentanes in modulating specific signaling pathways has not been identified in the reviewed literature. Their primary significance in the context of drug development is as synthetic intermediates or building blocks for more complex, biologically active molecules. For instance, bromocyclopentane is a key precursor in the synthesis of ketamine.[1] Additionally, cyclopentane rings are present in various therapeutic agents, and brominated cyclopentanes can serve as starting materials for the synthesis of cyclopentane-based drug analogues.[9] For example, cyclopentane-fused anthraquinone derivatives have been synthesized and evaluated for their antitumor activity.[10]

Visualizations

Synthesis Routes

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Caption: Synthesis routes to bromocyclopentane from cyclopentanol.

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Caption: Classification of brominated cyclopentanes.

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- To cite this document: BenchChem. [Physical Properties of Brominated Cyclopentanes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2692547#physical-properties-of-brominated-cyclopentanes]

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